N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
Description
Properties
Molecular Formula |
C18H18Cl2N2O4S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-16-11-12(19)4-9-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
InChI Key |
BFPJJNKRFHRPIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Proline Derivatives
The synthesis begins with the protection of L-proline’s carboxylic acid group as a methyl ester, followed by sulfonylation using 4-methoxyphenylsulfonyl chloride. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base such as triethylamine (TEA) to scavenge HCl.
Example Protocol :
- Methyl prolinate preparation : L-Proline (1.0 equiv) is treated with thionyl chloride (SOCl₂) in methanol, yielding methyl prolinate hydrochloride.
- Sulfonylation : Methyl prolinate (1.0 equiv) is reacted with 4-methoxyphenylsulfonyl chloride (1.2 equiv) in DCM with TEA (2.0 equiv) at 0°C→25°C for 12 h.
- Deprotection : The methyl ester is hydrolyzed using aqueous NaOH (2M) in THF/water (3:1) at 50°C for 4 h.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 92 | >95% |
| 2 | 85 | 98% |
| 3 | 78 | 97% |
Amide Coupling with 2,5-Dichloroaniline
The sulfonylated proline derivative is coupled with 2,5-dichloroaniline using carbodiimide-based reagents such as EDCI/HOBt. Solvent choice (e.g., DMF or acetonitrile) and temperature (0–25°C) significantly impact reaction efficiency.
Optimized Conditions :
- Reagents : 1-[(4-Methoxyphenyl)sulfonyl]proline (1.0 equiv), 2,5-dichloroaniline (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv)
- Solvent : DMF, 0°C→25°C, 24 h
- Workup : Extraction with ethyl acetate, washing with 5% citric acid and brine, column chromatography (SiO₂, hexane/EtOAc 3:1).
Outcome :
- Yield : 76%
- Purity : 99% (HPLC)
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, SO₂Ar-H), 7.45 (d, J = 2.4 Hz, 1H, Ar-H), 7.12 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OMe-Ar-H), 4.32 (m, 1H, proline α-H), 3.85 (s, 3H, OCH₃), 3.20–3.50 (m, 2H, proline β/γ-H), 2.10–2.30 (m, 2H, proline δ-H).
Catalytic Asymmetric Synthesis
Titanium-Catalyzed Sulfoxidation
Inspired by methodologies for related sulfoxides, titanium-salalen complexes enable enantioselective sulfonylation. This approach is critical for accessing chiral sulfonamide intermediates.
Procedure :
Enzymatic Sulfur Oxidation
Non-natural monooxygenases (e.g., engineered CHMO polypeptides) catalyze the oxidation of thioether intermediates to sulfones with high stereocontrol.
Biocatalytic Conditions :
- Substrate : Proline-thioether precursor
- Enzyme : Engineered CHMO (10 μL lysate)
- Cofactor : NADP (0.5 g/L) in phosphate buffer (pH 9.0)/isopropanol (10% v/v)
- Outcome : 100% ee, 55% yield.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies mitigate purification challenges. Wang resin-bound proline derivatives undergo sequential sulfonylation and amidation, with cleavage achieved via TFA/DCM.
Protocol Summary :
- Resin Loading : Fmoc-proline-OH attached to Wang resin using DIC/HOBt.
- Sulfonylation : 4-Methoxyphenylsulfonyl chloride (3.0 equiv), DIPEA (6.0 equiv), DMF, 12 h.
- Amidation : 2,5-Dichlorophenyl isocyanate (2.0 equiv), DMF, 8 h.
- Cleavage : TFA/DCM (1:1), 2 h.
Performance Metrics :
- Overall Yield : 62%
- Purity : 98% (LC-MS)
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
- HPLC : C18 column (4.6 × 250 mm), gradient 30→70% acetonitrile/water (0.1% TFA), t₅ = 12.4 min.
- Impurity Profile : <1% residual solvents (GC-MS), <0.5% sulfonic acid byproduct.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Sulfonyl-Containing Cannabinoid Receptor Modulators
Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
- Core Structure : Bis-sulfone with methanesulfonamide.
- Key Substituents : Dual 4-methoxyphenyl sulfonyl groups.
- Activity : CB2 receptor-selective ligand, highlighting the role of sulfonyl groups in receptor specificity .
- Comparison : While both compounds share 4-methoxyphenyl sulfonyl groups, Sch225336’s bis-sulfone architecture and methanesulfonamide linkage differ from the prolinamide backbone of the target compound. This divergence may result in distinct binding kinetics or selectivity profiles.
SR141716A (Rimonabant)
- Core Structure : Pyrazole carboxamide.
- Key Substituents : 4-Chlorophenyl and 2,4-dichlorophenyl groups.
- Activity: Cannabinoid CB1 inverse agonist .
- Comparison : The 2,5-dichlorophenyl group in the target compound contrasts with SR141716A’s 2,4-dichlorophenyl substitution. Positional differences in chlorine atoms could alter steric interactions with hydrophobic receptor pockets.
Dichlorophenyl-Substituted Acetamide Derivatives
U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide)
- Core Structure : Acetamide with cyclohexylamine.
- Key Substituents : 2,4-Dichlorophenyl group.
- Activity : Synthetic opioid analog .
- Comparison: Both compounds incorporate dichlorophenyl groups, but U-48800’s flexible acetamide and dimethylaminocyclohexyl moieties suggest divergent applications (e.g., opioid vs. The rigid prolinamide in the target compound may reduce off-target effects.
Sulfonamide-Based TRP Channel Modulators
GSK1016790A
- Core Structure : Benzothiophene carboxamide.
- Key Substituents : (2,4-Dichlorophenyl)sulfonyl group.
- Activity : TRPV4 channel antagonist .
- Comparison : The 2,5-dichlorophenyl substitution in the target compound versus GSK1016790A’s 2,4-dichlorophenyl group may influence van der Waals interactions with ion channel residues. Additionally, the prolinamide’s cyclic structure could confer greater metabolic stability compared to GSK1016790A’s linear amide.
Agricultural Sulfonamides
Tolylfluanid
- Core Structure : Dichloro-fluoro-sulfonamide.
- Key Substituents: Dimethylamino sulfonyl and methylphenyl groups.
- Activity : Fungicide .
- Comparison: Though both compounds contain sulfonamide linkages, tolylfluanid’s fluorine and dimethylamino groups contrast with the target’s methoxyphenyl and prolinamide motifs. This underscores how structural nuances dictate functional applications (pharmacological vs. pesticidal).
Structural and Functional Analysis: Key Insights
Substituent Position Effects
- Chlorine Substitution: 2,5-Dichlorophenyl (target) vs.
- Sulfonyl Group Variations :
- 4-Methoxyphenyl sulfonyl (target) vs. methyl sulfonyl (Sch225336): The methoxy group’s electron-donating effects could improve solubility, whereas methyl sulfonyl may prioritize steric bulk.
Backbone Flexibility and Binding
- Prolinamide vs.
Biological Activity
N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a prolinamide core with a dichlorophenyl group and a methoxyphenyl sulfonyl moiety. Its molecular formula is C16H15Cl2N2O3S, and it has a molecular weight of approximately 413.3 g/mol. The unique structural characteristics contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl2N2O3S |
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. Preliminary studies suggest it may inhibit enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Receptor Modulation : It may interact with cellular receptors, modulating pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma), and others.
- IC50 Values : Initial findings suggest IC50 values ranging from 25 to 50 µM for different cell lines, indicating moderate potency against tumor growth .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains:
- Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, among others.
- Results : Moderate to strong antibacterial activity was noted, particularly against Salmonella typhi with an observed minimum inhibitory concentration (MIC) around 32 µg/mL .
Comparative Studies
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide | 2,4-dichlorophenyl group | Different halogen positioning affects reactivity |
| N-(3-chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)sulfonyl]prolinamide | Chloro-fluoro substitution | Variation in halogen types may alter biological activity |
| N-(4-chlorophenyl)-1-[(2-nitrophenyl)sulfonyl]prolinamide | Nitrophenol group | Nitrophenol may enhance electron-withdrawing effects |
Case Studies
Recent studies have highlighted the compound's potential in drug development:
- Study on Anticancer Activity : A research team evaluated the efficacy of the compound in tumor-bearing mice models. Results indicated significant suppression of tumor growth compared to control groups .
- Antimicrobial Efficacy Assessment : Another study focused on the antibacterial properties against multi-drug resistant strains, showcasing the compound's potential as a lead candidate for new antimicrobial agents .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide?
Answer: The synthesis typically involves sulfonylation of a prolinamide precursor. A validated approach includes reacting 1-[(4-methoxyphenyl)sulfonyl]prolinamide with 2,5-dichlorophenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. For analogs, substituent compatibility should be tested, as electron-withdrawing groups (e.g., Cl) on the aryl ring may require adjusted stoichiometry or temperature .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Answer: Use a combination of:
- X-ray crystallography to resolve bond angles and stereochemistry (as demonstrated for related sulfonamides in crystal structure reports) .
- NMR spectroscopy : H and C NMR should confirm the sulfonyl group (δ ~3.5–4.0 ppm for SOCH) and dichlorophenyl protons (δ ~7.2–7.8 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error.
Q. What preliminary assays are suitable for evaluating its biological activity?
Answer:
- Enzyme inhibition assays : Test against target enzymes (e.g., heparanase) using fluorogenic substrates, with IC determination via dose-response curves .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Include a positive control (e.g., doxorubicin) and validate with triplicate replicates.
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to heparanase?
Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the heparanase crystal structure (PDB ID: 5E9B). Focus on the sulfonyl and dichlorophenyl moieties for hydrogen bonding and hydrophobic interactions.
- Conduct molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Prioritize modifications that reduce RMSD fluctuations in the binding pocket .
- Validate predictions with free energy calculations (MM-PBSA) to rank derivatives by ΔG.
Q. How should researchers address discrepancies in biological activity data across cell lines?
Answer:
- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic responses in sensitive vs. resistant cell lines to identify pathway-specific variations.
- Metabolic stability assays : Use liver microsomes (human/rat) to rule out differential metabolism as a cause. LC-MS can track metabolite formation .
- Membrane permeability : Measure logP and P-gp efflux ratios (Caco-2 assay) to assess bioavailability differences.
Q. What strategies improve enantiomeric purity during synthesis?
Answer:
- Chiral auxiliaries : Introduce (S)-prolinamide as a stereodirecting group to bias the sulfonylation step.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers in racemic mixtures .
- Asymmetric catalysis : Screen Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for aryl coupling steps.
Q. How can reaction conditions be optimized for scalability without compromising yield?
Answer:
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., switch from DMF to acetonitrile), and catalyst loading to identify robust parameters.
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reproducibility .
- In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
